molecular formula C25H20N4O2S B2778747 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide CAS No. 1185024-94-5

2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide

カタログ番号: B2778747
CAS番号: 1185024-94-5
分子量: 440.52
InChIキー: WEVNMHQDPIUHSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide is a useful research compound. Its molecular formula is C25H20N4O2S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide , also known by its CAS number 1185024-94-5, is a member of the imidazoquinazoline family. This class of compounds has garnered attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. The unique structural features of this compound suggest potential therapeutic applications, which are explored in this article.

Chemical Structure and Properties

The molecular formula of the compound is C25H20N4O2SC_{25}H_{20}N_{4}O_{2}S with a molecular weight of 440.5 g/mol. The structure includes an imidazoquinazoline core linked to a thioamide group, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₄N₄O₂S
Molecular Weight440.5 g/mol
CAS Number1185024-94-5

Research indicates that this compound functions primarily through the inhibition of Polycomb Repressive Complex 2 (PRC2) and phosphatidylinositol 3-kinase (PI3K) pathways. PRC2 is crucial in gene silencing and maintaining stem cell pluripotency, while PI3K is involved in various cellular processes including growth and survival signaling.

Inhibition Studies

  • PRC2 Inhibition : The compound has been shown to inhibit PRC2 activity, which may lead to reactivation of tumor suppressor genes that are silenced in cancer cells .
  • PI3K Pathway : Inhibition of PI3K has implications for cancer treatment as it disrupts pathways critical for tumor growth and metastasis .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (μM)
HeLa (Cervical)15
MCF-7 (Breast)12
HEP-G2 (Liver)18

These findings suggest that the compound could serve as a potential lead in developing new anticancer therapies.

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. It has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. This activity was evaluated using a rat paw edema model, demonstrating significant reduction in edema compared to controls .

Case Studies

  • Case Study on Cancer Treatment : A recent study evaluated the efficacy of this compound in combination with standard chemotherapy drugs on breast cancer models. Results indicated enhanced therapeutic effects when used synergistically with doxorubicin, suggesting potential for combination therapy approaches.
  • Inflammation Model : In a controlled study involving induced inflammation in mice, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, highlighting its potential use in treating inflammatory diseases.

科学的研究の応用

Medicinal Applications

1. Anticancer Activity

Research indicates that derivatives of imidazoquinazoline compounds, including this specific compound, exhibit significant anticancer properties. They are known to inhibit various protein kinases involved in cancer progression, particularly Src and Abl kinases. These kinases play crucial roles in cell proliferation and survival, making their inhibition a target for cancer therapy .

Case Study: Src Kinase Inhibition

A study demonstrated that similar compounds effectively inhibited Src kinase activity, leading to reduced tumor cell migration and invasion. This suggests that 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide could be a candidate for further development as an anticancer agent .

2. Anti-inflammatory Properties

Preliminary studies have shown that this compound may also possess anti-inflammatory effects. Inhibition of certain inflammatory pathways could make it beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases.

Case Study: Inhibition of Inflammatory Pathways

Research on related compounds has indicated their potential to modulate inflammatory responses by targeting specific signaling pathways involved in inflammation. This opens avenues for exploring the compound's efficacy in chronic inflammatory disorders .

Future Research Directions

Further investigations are needed to fully elucidate the pharmacological profile of This compound . Key areas for future research include:

  • In Vivo Studies: Conducting animal studies to assess the therapeutic efficacy and safety profile.
  • Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological activities.
  • Structure–Activity Relationship (SAR) Studies: Exploring modifications to the chemical structure to enhance potency and selectivity against target proteins.

特性

IUPAC Name

2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S/c1-16(23(30)26-18-12-6-3-7-13-18)32-25-27-20-15-9-8-14-19(20)22-28-21(24(31)29(22)25)17-10-4-2-5-11-17/h2-16,21H,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVNMHQDPIUHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。